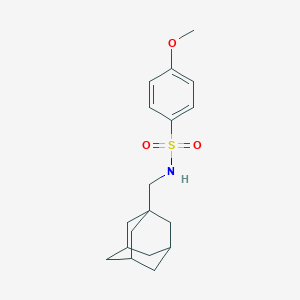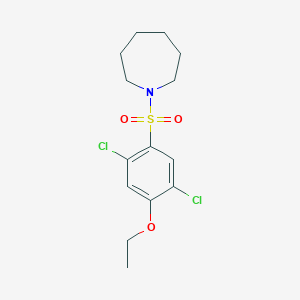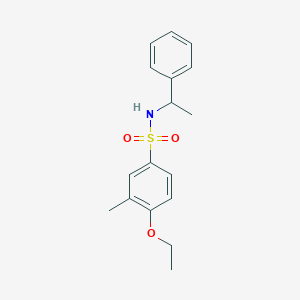
4-ethoxy-3-methyl-N-(1-phenylethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-3-methyl-N-(1-phenylethyl)benzenesulfonamide is a chemical compound that belongs to the sulfonamide family. It is a white crystalline solid that has been extensively studied for its potential use in scientific research.
Mécanisme D'action
The mechanism of action of 4-ethoxy-3-methyl-N-(1-phenylethyl)benzenesulfonamide involves the inhibition of certain enzymes such as carbonic anhydrases. These enzymes play a crucial role in various physiological processes such as respiration, acid-base balance, and ion transport. Inhibition of these enzymes can lead to a disruption of these processes, which can have therapeutic implications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to exhibit potent inhibitory activity against certain enzymes such as carbonic anhydrases. It has also been shown to have potential anticancer activity, as it can inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-ethoxy-3-methyl-N-(1-phenylethyl)benzenesulfonamide in lab experiments include its potent inhibitory activity against certain enzymes and its potential anticancer activity. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 4-ethoxy-3-methyl-N-(1-phenylethyl)benzenesulfonamide. These include:
1. Further studies to understand its mechanism of action and its potential therapeutic applications.
2. Studies to optimize the synthesis method to improve the yield and purity of the compound.
3. Studies to evaluate its toxicity and potential side effects.
4. Studies to evaluate its efficacy in animal models and clinical trials.
5. Studies to explore its potential use in other areas such as agriculture and environmental science.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in scientific research. It exhibits potent inhibitory activity against certain enzymes and has potential anticancer activity. However, further studies are needed to fully understand its mechanism of action and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 4-ethoxy-3-methyl-N-(1-phenylethyl)benzenesulfonamide involves the reaction between 4-ethoxy-3-methylbenzenesulfonyl chloride and N-(1-phenylethyl)amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
4-ethoxy-3-methyl-N-(1-phenylethyl)benzenesulfonamide has been extensively studied for its potential use in scientific research. It has been found to exhibit potent inhibitory activity against certain enzymes such as carbonic anhydrases, which are involved in various physiological processes. It has also been shown to have potential anticancer activity, as it can inhibit the growth of cancer cells.
Propriétés
Formule moléculaire |
C17H21NO3S |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
4-ethoxy-3-methyl-N-(1-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C17H21NO3S/c1-4-21-17-11-10-16(12-13(17)2)22(19,20)18-14(3)15-8-6-5-7-9-15/h5-12,14,18H,4H2,1-3H3 |
Clé InChI |
ZOGWHIKLHMNLQE-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC(C)C2=CC=CC=C2)C |
SMILES canonique |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC(C)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











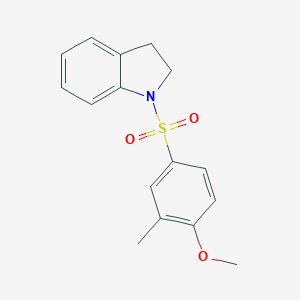
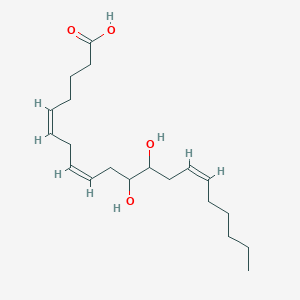

![N-[1-(1-Adamantyl)propyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B223343.png)
